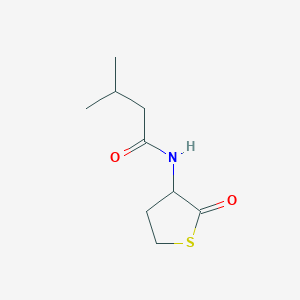![molecular formula C16H15N3O4S B3953015 N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3953015.png)
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide
Descripción general
Descripción
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide, also known as NDNC, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic uses.
Mecanismo De Acción
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide exerts its therapeutic effects by inhibiting specific enzymes or signaling pathways involved in disease progression. For example, in cancer research, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In neurodegenerative disease research, this compound has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques in the brain. In infectious disease research, this compound has been shown to inhibit the activity of specific enzymes involved in bacterial and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the disease being studied. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, this compound has been shown to reduce the accumulation of amyloid-beta plaques in the brain and improve cognitive function. In infectious disease research, this compound has been shown to inhibit the growth of bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide in lab experiments is its specificity towards specific enzymes or signaling pathways, which allows for targeted inhibition. This compound also has a relatively low toxicity profile, making it a promising candidate for therapeutic use. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide research. One potential direction is to further investigate its potential use in treating cancer, neurodegenerative disorders, and infectious diseases. Another direction is to develop more efficient synthesis methods for this compound to improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Aplicaciones Científicas De Investigación
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide has been extensively studied for its potential therapeutic uses in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. This compound has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease by targeting the accumulation of amyloid-beta plaques in the brain. In infectious disease research, this compound has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes involved in their replication.
Propiedades
IUPAC Name |
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-6-13(14(20)7-10(9)2)17-16(24)18-15(21)11-4-3-5-12(8-11)19(22)23/h3-8,20H,1-2H3,(H2,17,18,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNZPUYULNUNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5-iodo-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3952939.png)

![1-{[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]carbonyl}-3-piperidinol](/img/structure/B3952961.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylpentanamide](/img/structure/B3952969.png)
![4,4-dimethyl-3-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3952973.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3952974.png)



![N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3952996.png)


![N-(2-ethoxyphenyl)-N'-{2-[3-(trifluoromethyl)phenyl]ethyl}malonamide](/img/structure/B3953025.png)
![ethyl 4-[(4-anilinophenyl)amino]-4-oxobutanoate](/img/structure/B3953034.png)